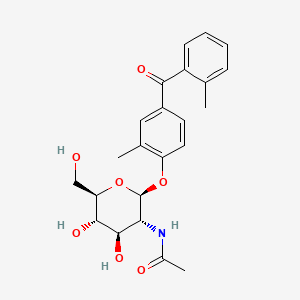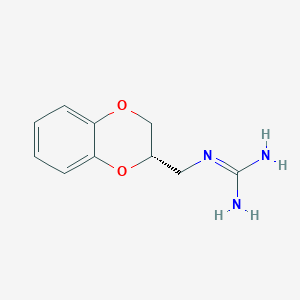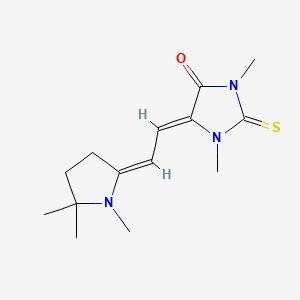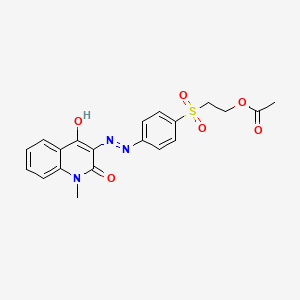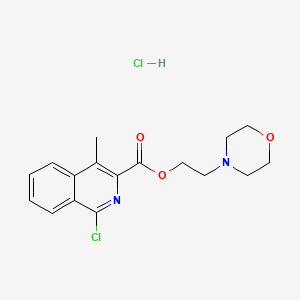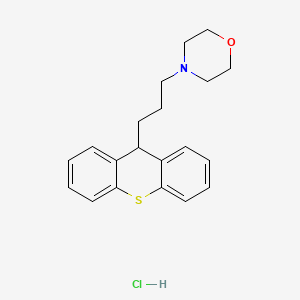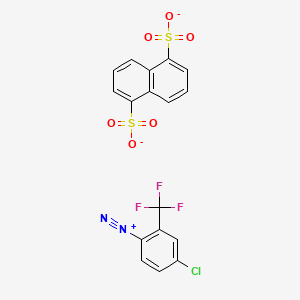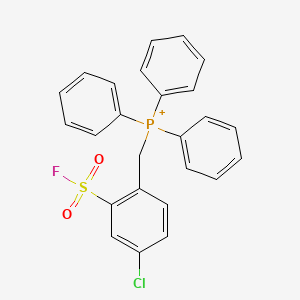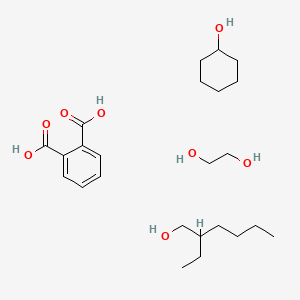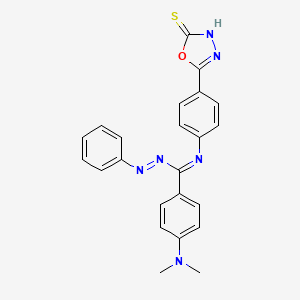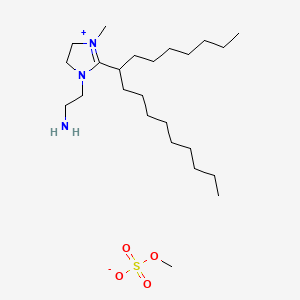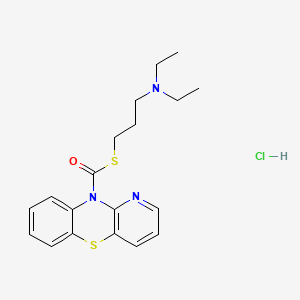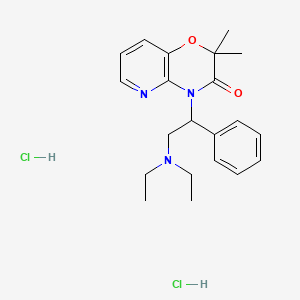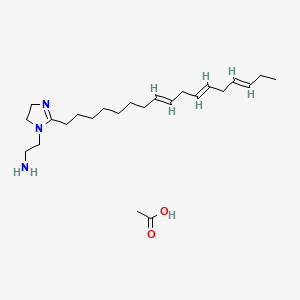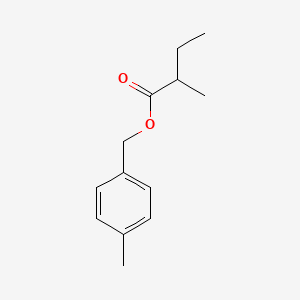
4-Methylbenzyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzyl 2-methylbutyrate, also known as (4-methylphenyl)methyl 2-methylbutanoate, is an organic ester compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a methyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylbenzyl alcohol with 2-methylbutanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to promote the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid and 2-methylbutanoic acid.
Reduction: Formation of 4-methylbenzyl alcohol and 2-methylbutanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Methylbenzyl 2-methylbutyrate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 2-methylbutyrate involves its interaction with biological membranes and enzymes. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as ergosterol in fungal cell membranes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl acetate: Similar structure but with an acetate ester group.
4-Methylbenzyl propionate: Similar structure but with a propionate ester group.
4-Methylbenzyl isobutyrate: Similar structure but with an isobutyrate ester group.
Uniqueness
4-Methylbenzyl 2-methylbutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
94231-43-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-11(3)13(14)15-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
InChI Key |
OUFFFGFYTMZJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


